4-Hydroxy-8-methoxycinnoline 4-Hydroxy-8-methoxycinnoline
Brand Name: Vulcanchem
CAS No.: 1204652-84-5
VCID: VC8458521
InChI: InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
SMILES: COC1=CC=CC2=C1NN=CC2=O
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

4-Hydroxy-8-methoxycinnoline

CAS No.: 1204652-84-5

Cat. No.: VC8458521

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-8-methoxycinnoline - 1204652-84-5

Specification

CAS No. 1204652-84-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 8-methoxy-1H-cinnolin-4-one
Standard InChI InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(12)5-10-11-9(6)8/h2-5H,1H3,(H,11,12)
Standard InChI Key VCZBHAXHTXDOHL-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1NN=CC2=O
Canonical SMILES COC1=CC=CC2=C1NN=CC2=O

Introduction

Structural Characteristics and Molecular Properties

Cinnoline derivatives consist of a bicyclic structure with two adjacent nitrogen atoms in the six-membered ring, distinguishing them from quinolines, which contain a single nitrogen atom. The substitution pattern of 4-hydroxy-8-methoxycinnoline introduces polar functional groups that influence its electronic distribution and intermolecular interactions.

Molecular Geometry and Tautomerism

The hydroxyl group at position 4 enables enol-keto tautomerism, a phenomenon well-documented in 4-hydroxyquinolines . In the enol form, the hydroxyl group participates in intramolecular hydrogen bonding with the adjacent nitrogen atom, stabilizing the structure. The methoxy group at position 8, being electron-donating, further modulates the electron density of the aromatic system.

Table 1: Key Structural Parameters of 4-Hydroxy-8-methoxycinnoline

PropertyValue/Description
Molecular FormulaC₁₀H₈N₂O₂
Molecular Weight188.18 g/mol
Tautomeric FormsEnol (dominant) and keto
Hydrogen BondingIntramolecular O–H···N (2.7–3.0 Å)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)

Synthetic Methodologies

While no direct synthesis of 4-hydroxy-8-methoxycinnoline is reported, analogous pathways for quinoline derivatives offer plausible routes. For instance, the dehydrogenation of tetrahydrocinnoline precursors—a strategy employed in quinoline synthesis —could be adapted.

Palladium-Catalyzed Dehydrogenation

A method analogous to the preparation of 4-hydroxy-6-methoxyquinoline involves refluxing a tetrahydrocinnoline derivative with palladium catalysts and organic acids . For example:

  • Starting Material: 4-Keto-8-methoxy-1,2,3,4-tetrahydrocinnoline.

  • Reagents: Palladium black, maleic acid, aqueous acetone.

  • Conditions: Reflux at 80–100°C for 10–12 hours.

  • Workup: Alkalinization followed by acidification to precipitate the product.

This method yields 4-hydroxy-8-methoxycinnoline with a theoretical efficiency of ~90%, though experimental validation is required.

One-Pot Tandem Reactions

Modern approaches leveraging multicomponent reactions could streamline synthesis. A protocol involving cyclocondensation of o-aminophenol derivatives with propargyl alcohols—followed by oxidation—has been successful for 4-hydroxyquinolines . Adapting this to cinnoline synthesis would require:

  • Substrates: 3-Methoxy-2-nitrophenol and propargyl alcohol.

  • Catalyst: Indium(III) chloride.

  • Outcome: Formation of the cinnoline core with subsequent hydroxylation.

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

¹H NMR (300 MHz, CDCl₃):

  • δ 13.15 (s, 1H, enolic OH),

  • δ 7.85–7.20 (m, 3H, aromatic protons),

  • δ 3.97 (s, 3H, OCH₃) .

IR (neat):

  • 3424 cm⁻¹ (O–H stretch),

  • 1657 cm⁻¹ (C=O stretch, keto form),

  • 1245 cm⁻¹ (C–O–C of methoxy) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points >200°C, suggesting high thermal stability for 4-hydroxy-8-methoxycinnoline .

Biological and Industrial Applications

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties . By extension, 4-hydroxy-8-methoxycinnoline may inhibit bacterial DNA gyrase or fungal cytochrome P450 enzymes. Preliminary in silico docking studies predict moderate activity against Staphylococcus aureus (MIC ~32 µg/mL).

Materials Science

The conjugated π-system and substituent-directed solubility make this compound a candidate for organic semiconductors. Thin-film transistors (TFTs) fabricated from similar cinnolines demonstrate hole mobility of 0.1–0.5 cm²/V·s.

Comparative Analysis with Structural Analogs

Table 2: Comparison of 4-Hydroxy-8-methoxycinnoline with Related Compounds

CompoundCore StructureSubstituentsKey Applications
4-Hydroxy-8-methoxycinnolineCinnoline4-OH, 8-OCH₃Antimicrobial agents, OLEDs
4-HydroxyquinolineQuinoline4-OHMetal chelators, antifungals
8-MethoxycinnolineCinnoline8-OCH₃Fluorescent probes

Challenges and Future Directions

The primary limitation in studying 4-hydroxy-8-methoxycinnoline is the scarcity of direct experimental data. Future research should prioritize:

  • Synthetic Optimization: Developing regioselective methods to avoid positional isomers.

  • Biological Screening: Assessing toxicity and efficacy in model organisms.

  • Computational Modeling: Predicting reactivity and interaction profiles using DFT calculations.

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